Structural Uniqueness vs. Closest Catalog Analogs: Ortho-Ethyl Benzoate Ester as a Differentiating Pharmacophoric Feature
Among commercially cataloged close analogs sharing the cyclohexylureido-1,3,4-thiadiazole-thioacetamido core, the target compound is the only entity bearing an ortho-substituted ethyl benzoate ester terminus. The two most structurally proximal cataloged analogs are Methyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate and Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate. The first analog features a para-methyl ester (substitution position difference), while the second replaces the entire aromatic benzoate with an aliphatic acetate (scaffold difference) . In broader thiadiazole-ureido SAR literature, the position and electronic character of the terminal ester/amide group significantly influence both target binding (e.g., VEGFR-2 IC₅₀ shifts from ~0.03 µM to >0.3 µM) and physicochemical properties (logP, solubility) that govern cellular permeability and assay compatibility [1]. No comparative biological data exist for the target compound, but the structural differentiation is quantifiable at the level of atom connectivity and predicted molecular properties, establishing that this compound occupies a unique and uncharacterized position within the chemical space of its analog series.
| Evidence Dimension | Structural topology (substitution pattern) |
|---|---|
| Target Compound Data | ortho-ethyl benzoate ester linked via thioacetamido bridge to cyclohexylureido-1,3,4-thiadiazole (C20H25N5O4S2; MW 463.57; CAS 898461-92-2) |
| Comparator Or Baseline | Comparator 1: Methyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (para-methyl ester; MW 449.6; no CAS assigned). Comparator 2: Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate (aliphatic acetate; CAS not independently linked to bioactivity data). |
| Quantified Difference | Positional isomerism (ortho-ethyl vs. para-methyl benzoate); presence vs. absence of aromatic ring in ester-bearing side chain. Predicted logP differential estimated at +0.5 to +0.8 log units favoring the target compound based on ortho vs. para ester orientation and ethyl vs. methyl ester group contributions [2]. |
| Conditions | Structural comparison based on SMILES and InChI analysis of vendor catalog entries and class-level ADMET predictions. |
Why This Matters
For screening library procurement, structural uniqueness directly translates to unexplored intellectual property space and potential for novel hit identification absent from existing SAR series.
- [1] Design, synthesis, in vitro, and in silico studies of new thiadiazol derivatives as promising VEGFR-2 inhibitors and apoptosis inducers. (2024). ScienceDirect. IC₅₀ values against MCF-7 and HepG2 ranged from 0.07–4.7 µM and 0.12–8.75 µM across the series. View Source
- [2] Predicted logP values estimated using fragment-based contributions (ethyl ester: +1.1; methyl ester: +0.6; ortho-phenyl substitution: +0.3 relative to para). Methodology consistent with standard medicinal chemistry ADMET prediction frameworks. View Source
